molecular formula C11H17NO3 B2526425 tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1335032-02-4

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No. B2526425
CAS RN: 1335032-02-4
M. Wt: 211.261
InChI Key: WBSVYTMBRVVEOO-SFYZADRCSA-N
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Description

The compound tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a multifunctional molecule that is part of a broader class of azabicycloalkane amino acids and derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as peptidomimetics and their ability to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been achieved through various scalable and stereoselective routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using efficient routes that allow for further selective derivatization on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using optical resolution techniques such as diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, highlighting the importance of controlling stereoselectivity in key steps such as cyclopropanation .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized and its structure confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The azabicycloalkane carboxylates undergo various chemical reactions that are crucial for their transformation into useful intermediates for drug discovery. For instance, the synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid involved steps such as Michael addition and hydrogenolysis to produce the fused ring system . Additionally, an efficient route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, which included an epimerization/hydrolysis step to avoid tedious purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The crystallographic analysis provides insights into the space groups, cell dimensions, and densities of these compounds . These properties are essential for understanding the behavior of these molecules in different environments and can affect their solubility, stability, and reactivity, which are critical parameters in drug formulation and design.

Scientific Research Applications

Synthesis and Molecular Characterization

Synthesis Pathways :Enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was efficiently synthesized from commercially available chiral lactone. This innovative approach involves an epimerization/hydrolysis step for the undesired diastereoisomer, streamlining the purification process. The chemistry has been successfully scaled up, yielding significant amounts of the compound in 43% yield over nine chemical transformations (Maton et al., 2010).

Structural Analysis and Molecular Structure :tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized as a cyclic amino acid ester, underwent comprehensive characterization, including 1H NMR spectroscopy and high-resolution mass spectrometry. Crystal structure determination via single crystal X-ray diffraction analysis revealed a bicyclo[2.2.2]octane structure with lactone and piperidine groups. Notably, two diastereomers of the molecules were present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Chemical Transformations and Derivatives

Piperidine Derivatives Synthesis :tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was converted to tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate via intramolecular nucleophilic opening of the oxirane ring. Subsequent reactions led to the formation of various N-substituted hexahydrofuro[2,3-c]pyridine derivatives, showcasing the compound's potential as a versatile precursor for novel structures (Moskalenko & Boev, 2014).

Synthesis of Bicyclic β-Lactams :cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as precursors for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology provides a convenient route for preparing compounds potentially significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVYTMBRVVEOO-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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